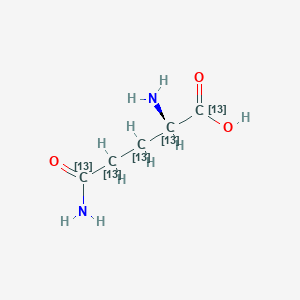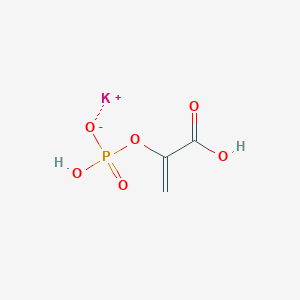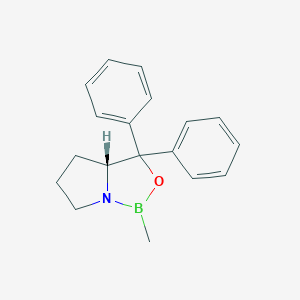
Glycéraldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le DL-Glycéraldéhyde a de nombreuses applications en recherche scientifique :
Médecine : Il est utilisé dans des études liées au diabète et à d'autres troubles métaboliques.
Industrie : Il est utilisé dans la synthèse de divers composés organiques et comme agent de réticulation.
5. Mécanisme d'Action
Le DL-Glycéraldéhyde exerce ses effets par le biais de diverses voies biochimiques. Il est phosphorylé par des enzymes telles que la glycéraldéhyde-3-phosphate déshydrogénase pour former du this compound-3-phosphate, qui entre ensuite dans la glycolyse . Cette phosphorylation est cruciale pour la production d'énergie et la synthèse d'autres biomolécules. De plus, le DL-Glycéraldéhyde peut agir comme un inhibiteur de la photosynthèse en bloquant la conversion du triosephosphate en ribulose bisphosphate .
Mécanisme D'action
Target of Action
Glyceraldehyde, a triose monosaccharide with the chemical formula C3H6O3 , primarily targets the enzyme glycerol dehydrogenase (NADP+) . This enzyme has two substrates, glycerol and NADP+, and three products, D-glyceraldehyde, NADPH, and H+ .
Mode of Action
Glyceraldehyde interacts with its target, glycerol dehydrogenase, to facilitate the conversion of glycerol to D-glyceraldehyde . This interaction is part of the enzyme’s role in carbohydrate metabolism .
Biochemical Pathways
Glyceraldehyde plays a crucial role in several biochemical pathways. It is an intermediate compound in carbohydrate metabolism . It is involved in the glycolysis process, where it is converted to glyceraldehyde 3-phosphate . This conversion is catalyzed by the enzyme triose phosphate isomerase . Glyceraldehyde is also involved in the pentose phosphate pathway .
Pharmacokinetics
Glyceraldehyde derivatives have shown promising pharmacokinetic properties in mice .
Result of Action
The action of glyceraldehyde results in the production of D-glyceraldehyde, NADPH, and H+ . This process contributes to the production of ATP molecules required for cellular activity . Moreover, the conversion of glyceraldehyde to glyceraldehyde 3-phosphate in glycolysis leads to the creation of macroergic products and NADH .
Action Environment
The action of glyceraldehyde can be influenced by various environmental factors. For instance, the enzyme glycerol dehydrogenase, which glyceraldehyde targets, is sensitive to H2O2 . This suggests that oxidative stress could potentially affect the action of glyceraldehyde.
Analyse Biochimique
Biochemical Properties
Glyceraldehyde plays a crucial role in biochemical reactions, particularly in glycolysis, where it is converted to glyceraldehyde-3-phosphate . This conversion is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in glycolysis and is involved in various cellular processes beyond its classical role in ATP production .
Cellular Effects
Glyceraldehyde-derived advanced glycation end products (AGEs) have been shown to stimulate cancer induction and facilitate cancer progression . In pancreatic ductal cells, glyceraldehyde-derived intracellular AGEs have been observed to have cytotoxic effects . Moreover, GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate, plays a crucial role in many cellular processes in addition to glycolysis .
Molecular Mechanism
Glyceraldehyde exerts its effects at the molecular level primarily through its conversion to glyceraldehyde-3-phosphate, a key intermediate in glycolysis . This process involves binding interactions with the enzyme GAPDH . GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-biphosphoglycerate in the presence of NAD+ and inorganic phosphate .
Temporal Effects in Laboratory Settings
Glyceraldehyde has been observed to preserve glucose concentrations in whole blood specimens for up to 8 hours at room temperature . This suggests that glyceraldehyde has a significant stability and does not degrade rapidly in laboratory settings .
Metabolic Pathways
Glyceraldehyde is involved in several metabolic pathways, including glycolysis, fructose catabolism, the pentose phosphate pathway, and glycerol metabolism . In glycolysis, glyceraldehyde is converted to glyceraldehyde-3-phosphate, a reaction catalyzed by GAPDH .
Transport and Distribution
The transport and distribution of glyceraldehyde within cells and tissues are closely tied to its role in glycolysis
Subcellular Localization
GAPDH, the enzyme that catalyzes the conversion of glyceraldehyde, has been observed to display redox-dependent changes in its subcellular localizations . Under reducing conditions, GAPDH shows more pronounced colocalization with mitochondria, while under oxidizing conditions, nuclear localization of GAPDH is increased . This suggests that the subcellular localization of glyceraldehyde may be influenced by the redox state of the cell and the localization of GAPDH .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le DL-Glycéraldéhyde peut être synthétisé par l'oxydation d'un mélange équimolaire de D-fructose et de L-sorbose à l'aide de tétraacétate de plomb dans l'acide acétique. Cette réaction donne un diester d'acide formique-acide glycolique de DL-Glycéraldéhyde, qui est ensuite hydrolysé avec de l'acide dilué pour obtenir le produit final . Une autre méthode implique l'oxydation du glycérol à l'aide d'oxydants acides tels que l'acide sulfurique ou le peroxyde d'hydrogène .
Méthodes de Production Industrielle : La production industrielle de DL-Glycéraldéhyde implique généralement l'oxydation du glycérol dans des conditions de température et de pH contrôlées. La réaction est effectuée en présence d'un oxydant acide, et le produit est purifié par cristallisation .
Analyse Des Réactions Chimiques
Types de Réactions : Le DL-Glycéraldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide glycérique.
Réduction : Il peut être réduit pour former du glycérol.
Condensation : Il peut participer à des réactions de condensation aldolique pour former des molécules de sucre plus grosses.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent l'acide sulfurique et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Condensation : Des conditions basiques (par exemple, pH > 11) et des minéraux d'oxyde métallique peuvent catalyser les réactions de condensation.
Principaux Produits :
Oxydation : Acide glycérique.
Réduction : Glycérol.
Condensation : Molécules de type sucre.
Comparaison Avec Des Composés Similaires
Le DL-Glycéraldéhyde peut être comparé à d'autres composés similaires tels que le glycolaldéhyde et l'acide glycérique :
Glycolaldéhyde : Semblable au DL-Glycéraldéhyde, le glycolaldéhyde est un sucre simple qui peut inhiber la photosynthèse.
Acide Glycérique : Ce composé est un produit d'oxydation du DL-Glycéraldéhyde et est impliqué dans diverses voies métaboliques.
Unicité : Le DL-Glycéraldéhyde est unique en raison de son rôle d'intermédiaire à la fois dans la glycolyse et dans la voie des pentoses phosphates. Sa capacité à subir diverses réactions chimiques et ses applications dans de multiples domaines scientifiques en font un composé polyvalent.
Propriétés
IUPAC Name |
2,3-dihydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-98-6 | |
| Record name | Propanal, 2,3-dihydroxy-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90861586 | |
| Record name | (+/-)-Glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid | |
| Record name | Glyceraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/mL | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-82-6, 367-47-5 | |
| Record name | (±)-Glyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | glyceraldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 2,3-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glyceraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERALDEHYDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI19XSG16H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














